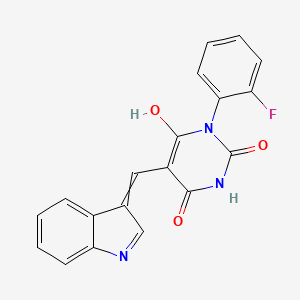![molecular formula C24H19BrN4O2 B5577965 N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5577965.png)
N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide" belongs to a class of compounds known as hydrazides, which are often explored for their potential in various applications due to their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of salicylaldehyde or its derivatives with hydrazides. For instance, Zhu et al. (2011) described the synthesis of related Schiff bases by reacting 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide (Zhu & Qiu, 2011). Similarly, Lu Jun (2010) synthesized a series of N-[(1-aryl-3-phenyl-pyrazol-4-yl)methylene]-2-hydroxybenzohydrazide derivatives using a condensation reaction (Lu Jun, 2010).
Molecular Structure Analysis
Compounds of this class are characterized by X-ray single crystal determination. Zhu et al. (2011) reported the crystallization of a similar compound in the monoclinic space group with specific unit cell dimensions (Zhu & Qiu, 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds can be influenced by the presence of different substituents on the phenyl ring. Lu Jun (2010) noted that the catalytic reaction activity is affected by electron-donating and electron-withdrawing groups on the phenyl ring (Lu Jun, 2010).
Physical Properties Analysis
The physical properties, such as crystallization, solubility, and melting points, are crucial for understanding the behavior of these compounds under different conditions. The crystal structure and unit cell dimensions provided by Zhu et al. (2011) give insights into the physical characteristics of these substances (Zhu & Qiu, 2011).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and potential interactions with other molecules, can be deduced from structural analysis and synthesis methods. The studies by Zhu et al. (2011) and Lu Jun (2010) contribute to understanding these aspects (Zhu & Qiu, 2011), (Lu Jun, 2010).
Scientific Research Applications
Synthesis and Antibacterial Activities
A series of N-[(1-aryl-3-phenyl-pyrazol-4-yl)methylene]-2-(halo-o-hydroxyphenyl)hydrazide derivatives, including compounds similar to N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide, have been synthesized and evaluated for their antibacterial activities. These compounds have shown potential as antibacterial agents against fungi and gram-negative bacteria, with minimal inhibitory concentrations as low as 2 μg/mL against Escherichia coli and 4 μg/mL against Monilia albican and Staphylococcus aureus, indicating their potential as effective antibacterial compounds (Liu et al., 2013).
Coordination Chemistry and Characterization
The coordination chemistry of hydrazide derivatives with various transition metals has been extensively studied. For example, the coordination of N′-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)-2-hydroxybenzohydrazide with metals like copper(II), nickel(II), and others has been characterized, highlighting the ligand's ability to coordinate in a tridentate manner through enolic carbonyl oxygen, azomethine nitrogen, and pyrazolone oxygen atoms. Such studies contribute to the understanding of the structural and electronic properties of these complexes, which is crucial for their potential applications in catalysis and material science (Fouda et al., 2008).
Synthesis and Molecular Docking Studies
Another area of research involves the synthesis and characterization of hydrazone compounds like (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, with studies focusing on their spectroscopic properties, molecular docking, and potential bioactivity. Such compounds have been analyzed for their structural stability, reactivity, and potential as bioactive agents, contributing to the development of new therapeutic agents (Karrouchi et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(E)-[1-[(4-bromophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN4O2/c25-20-12-10-17(11-13-20)15-29-16-19(23(28-29)18-6-2-1-3-7-18)14-26-27-24(31)21-8-4-5-9-22(21)30/h1-14,16,30H,15H2,(H,27,31)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPLYNCLRLYISM-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=CC=C3O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=CC=C3O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[2-(benzyloxy)benzylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B5577900.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577910.png)
![1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5577915.png)
![methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5577927.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5577939.png)
![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5577946.png)
![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5577981.png)
![rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride](/img/structure/B5577982.png)
![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B5577996.png)
![N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5577997.png)
![9-(5-isopropyl-2-methyl-3-furoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578000.png)